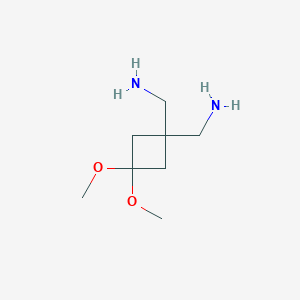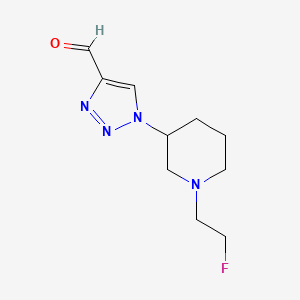
1-(4-(etoximatil)-1H-1,2,3-triazol-1-il)propan-2-amina
Descripción general
Descripción
1-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-amine is a useful research compound. Its molecular formula is C8H16N4O and its molecular weight is 184.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de fármacos enantiómeros puros
Este compuesto se utiliza en la síntesis de fármacos enantiómeros puros, que son esenciales para crear medicamentos con los efectos específicos deseados y minimizar los efectos secundarios. La síntesis mediada por transaminasa permite la producción de 1-fenilpropan-2-aminas disustituidas similares a fármacos, que se encuentran en aproximadamente el 40% de todos los ingredientes farmacéuticos activos . Estos compuestos son cruciales para tratamientos que van desde la obesidad hasta la enfermedad de Parkinson.
Resolución cinética
En la resolución cinética, este compuesto se puede utilizar para obtener enantiómeros selectivamente deteniendo la reacción en un punto donde se forma preferentemente un enantiómero. Este método es particularmente útil para sintetizar aminas quirales, que son un componente de muchos productos farmacéuticos .
Mejora de la función cognitiva
Se ha informado que los derivados de este compuesto mejoran la función cognitiva en pacientes con esclerosis múltiple. Esto destaca su posible aplicación en el tratamiento de trastornos neurológicos .
Biocatálisis
El compuesto se utiliza en procesos biocatalíticos, que son alternativas ecológicas a la síntesis química tradicional. Estos procesos utilizan enzimas para catalizar la síntesis de aminas quirales, ofreciendo un método económicamente atractivo para producir ingredientes farmacéuticos .
Agentes de resolución
También sirve como agente de resolución para la separación de enantiómeros. Esto es crucial en la producción de sustancias enantioméricamente puras, que a menudo se requieren para la creación de medicamentos específicos y productos químicos de investigación .
Síntesis de aminas quirales
El compuesto está involucrado en la síntesis de aminas quirales, que se utilizan en una amplia gama de aplicaciones farmacéuticas. Las aminas quirales son necesarias para la síntesis de aminas enantioméricamente puras, que tienen una gran demanda debido a su amplio uso en ingredientes farmacéuticos activos .
Mecanismo De Acción
Target of Action
Amines often interact with various biological targets such as enzymes and receptors. For instance, they can bind to transaminases, which are enzymes that catalyze the transfer of an amino group from one molecule to another .
Mode of Action
The interaction between amines and their targets usually involves the formation of intermolecular bonds. For example, amines can form hydrogen bonds with their targets, leading to changes in the target’s structure and function .
Biochemical Pathways
Amines can participate in numerous biochemical pathways. For instance, they can be involved in the synthesis of other compounds through reactions catalyzed by enzymes like transaminases .
Pharmacokinetics
The pharmacokinetics of amines can vary widely depending on their specific structures. Generally, amines can be absorbed, distributed, metabolized, and excreted by the body. Their bioavailability can be influenced by factors such as their solubility and the presence of functional groups .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of amines. For example, the hydrogen bonding ability of amines can be affected by the pH of the environment .
Análisis Bioquímico
Biochemical Properties
1-(4-(Ethoxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to interact with transaminases, which are enzymes that catalyze the transfer of amino groups from amino acids to keto acids. This interaction is crucial for the synthesis of enantiopure drug-like compounds . The nature of these interactions involves the formation of covalent bonds between the compound and the active site of the enzyme, leading to the formation of a stable enzyme-substrate complex.
Cellular Effects
1-(4-(Ethoxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-amine has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux . These effects are observed in different types of cells, including neuronal and hepatic cells, where the compound can alter the expression of genes involved in neurotransmission and metabolic processes.
Molecular Mechanism
The molecular mechanism of 1-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-amine involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of its interaction. For instance, it can inhibit the activity of monoamine oxidases, leading to increased levels of neurotransmitters in the brain . Additionally, the compound can activate certain transaminases, facilitating the synthesis of specific amino acids and other metabolites.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-amine change over time. The compound exhibits stability under controlled conditions, but it can degrade over extended periods . Long-term exposure to the compound can lead to alterations in cellular function, including changes in gene expression and metabolic activity. These temporal effects are observed in both in vitro and in vivo studies, highlighting the importance of monitoring the compound’s stability and degradation over time.
Dosage Effects in Animal Models
The effects of 1-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-amine vary with different dosages in animal models. At low doses, the compound can enhance cognitive function and metabolic activity . At high doses, it can exhibit toxic or adverse effects, including neurotoxicity and hepatotoxicity. These dosage-dependent effects are critical for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
1-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-amine is involved in various metabolic pathways. It interacts with enzymes such as transaminases and monoamine oxidases, influencing the synthesis and degradation of amino acids and neurotransmitters . The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of 1-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-amine within cells and tissues involve specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, and it can bind to proteins that facilitate its distribution within the cell . These interactions are essential for the compound’s localization and accumulation in specific tissues and cellular compartments.
Subcellular Localization
The subcellular localization of 1-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-amine is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the mitochondria or endoplasmic reticulum . This localization is crucial for its activity and function, as it allows the compound to interact with specific biomolecules and exert its effects at the molecular level.
Propiedades
IUPAC Name |
1-[4-(ethoxymethyl)triazol-1-yl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4O/c1-3-13-6-8-5-12(11-10-8)4-7(2)9/h5,7H,3-4,6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDKGYSARXGQTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CN(N=N1)CC(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(5-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)pyridin-3-yl)methanamine dihydrochloride](/img/structure/B1492663.png)



